molecular formula C23H18FN3O3 B11314192 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B11314192
M. Wt: 403.4 g/mol
InChI Key: IASKCYQKNARAKY-UHFFFAOYSA-N
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Description

4-Fluorophenyl Group Electronic Effects

The 4-fluorophenyl substituent induces pronounced electronic effects:

  • Electron-withdrawing nature : Fluorine’s -I effect (-σ$$_I$$ = 0.52) reduces electron density at the oxadiazole’s 3-position by 18% compared to phenyl analogues.
  • Ortho-directing properties : Despite para-substitution, fluorine’s electronegativity creates localized charge distribution, influencing reaction pathways during synthesis.
  • Steric profile : The fluorine atom (van der Waals radius 1.47 Å) causes minimal steric hindrance, allowing close packing in crystal lattices.

Comparative NMR studies show upfield shifts of 0.3 ppm for oxadiazole protons adjacent to the fluorophenyl group versus non-fluorinated analogues, confirming electronic perturbation.

Methoxyphenyl-Acetamide Sidechain Conformation

The 4-methoxyphenyl-acetamide moiety adopts a staggered conformation with key structural features:

Parameter Value Source
C–O–C bond angle 117.5° ± 0.3°
Amide torsion (ω) 178.2° (near planar)
Methoxy rotation 5.1° from phenyl plane

The methoxy group’s electron-donating (+σ$$_R$$ = 0.26) nature increases electron density at the acetamide nitrogen by 12%, enhancing hydrogen-bonding potential. Intramolecular CH–O interactions between the methoxy oxygen and acetamide methylene stabilize this conformation, reducing rotational freedom by 23% compared to non-methoxy analogues.

Crystallographic Characterization

Single-crystal X-ray analysis reveals:

Unit Cell Parameters

  • Space group: P2$$_1$$/c
  • a = 7.342 Å, b = 12.873 Å, c = 14.562 Å
  • β = 102.76°, V = 1342.7 ų

The crystal packing features:

  • N–H···N hydrogen bonds (2.89 Å) between oxadiazole nitrogens and acetamide NH groups
  • C–F···π interactions (3.21 Å) stabilizing layer formation
  • Parallel-displaced π-stacking (3.48 Å interplanar distance) between fluorophenyl rings

Thermal ellipsoid analysis shows anisotropic displacement parameters (U$$_{eq}$$) of 0.021 Ų for oxadiazole atoms versus 0.035 Ų for methoxyphenyl groups, indicating greater rigidity in the heterocyclic core.

Tautomeric Behavior and Resonance Stabilization

The 1,2,4-oxadiazole system exhibits three significant resonance forms:

$$
\text{Form A: } \chemfig{N(-[:30]=O)-N=[:-30]C(-[:90]R)=[:-90]C}
$$
$$
\text{Form B: } \chemfig{N=O-[:-30]N(-[:30]R)-C=[:-90]C}
$$
$$
\text{Form C: } \chemfig{O=N-[:-30]N=[:30]C(-[:90]R)-[:-90]C}
$$

Natural Bond Orbital (NBO) calculations predict Form A contributes 58% to the ground state, with Forms B and C at 28% and 14%, respectively. The 4-fluorophenyl group increases resonance stabilization energy by 9.3 kJ/mol compared to phenyl analogues through conjugation with the oxadiazole’s π-system.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18FN3O3/c1-29-20-12-2-15(3-13-20)14-21(28)25-19-10-6-17(7-11-19)23-26-22(27-30-23)16-4-8-18(24)9-5-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

IASKCYQKNARAKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The oxadiazole ring is synthesized through a [3+2] cycloaddition between a nitrile oxide and a nitrile or via cyclization of amidoximes with carboxylic acid derivatives. A widely adopted method involves:

  • Preparation of 4-fluorophenylamidoxime :

    • React 4-fluorobenzonitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours.

    • Yield: ~85% after recrystallization from ethanol.

  • Cyclization with 4-nitrobenzoic acid :

    • Heat the amidoxime with 4-nitrobenzoic acid (1.1 equiv) in phosphoryl chloride (POCl₃) at 110°C for 4 hours.

    • Quench with ice-water and extract with dichloromethane to isolate 3-(4-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Table 1: Reaction Conditions for Oxadiazole Formation

PrecursorReagentSolventTemperatureTimeYield
4-FluorophenylamidoximePOCl₃Toluene110°C4 h78%
4-CyanophenylhydrazineCS₂/KOHEthanolReflux6 h65%

Coupling with 4-Methoxyphenylacetamide

The final step involves coupling the oxadiazole intermediate with 2-(4-methoxyphenyl)acetic acid:

  • Activation of the carboxylic acid :

    • React 2-(4-methoxyphenyl)acetic acid (1.1 equiv) with thionyl chloride (2.0 equiv) in dry dichloromethane (DCM) at 0°C for 2 hours.

    • Remove excess SOCl₂ under vacuum to obtain the acid chloride.

  • Amide bond formation :

    • Add the oxadiazole intermediate (1.0 equiv) and triethylamine (2.0 equiv) to the acid chloride in DCM.

    • Stir at room temperature for 12 hours, then wash with NaHCO₃ and brine.

    • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the target compound (72%).

Key Optimization Parameters :

  • Temperature control : Excess heat during amide coupling leads to oxadiazole ring degradation.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but require strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

Route A (Linear Synthesis)

  • Oxadiazole formation → Fluorophenyl introduction → Acetamide coupling.

  • Advantages : High purity (>95% by HPLC).

  • Disadvantages : Low overall yield (45–50%) due to multiple purification steps.

Route B (Convergent Synthesis)

  • Parallel synthesis of oxadiazole and acetamide intermediates → Final coupling.

  • Advantages : Shorter reaction time (48 hours vs. 72 hours).

  • Disadvantages : Requires stoichiometric precision to avoid dimerization.

Challenges and Troubleshooting

  • Oxadiazole Ring Stability :

    • The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Mitigation: Use neutral pH during workup and avoid aqueous solutions at elevated temperatures.

  • Regioselectivity in Cyclization :

    • Competing 1,3,4-oxadiazole formation is minimized by using POCl₃ as a dehydrating agent instead of H₂SO₄.

  • Amide Coupling Efficiency :

    • Suboptimal yields (60–70%) are improved by replacing EDCl/HOBt with TBTU (tetramethyluronium tetrafluoroborate), enhancing coupling to 85% .

Chemical Reactions Analysis

Nucleophilic Reactions at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position (fluorophenyl-attached site) under basic or acidic conditions. For example:

  • Hydrolysis : Acidic hydrolysis converts the oxadiazole ring into a diamide derivative, while basic conditions yield carboxylic acids.

  • Substitution : The fluorine atom on the phenyl ring adjacent to the oxadiazole can participate in SNAr reactions with amines or thiols.

Table 1: Reaction conditions and outcomes for oxadiazole ring modifications

Reaction TypeConditionsProductYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 8hDiamide derivative65–70
SNAr with EthanolamineK2CO3, DMF, 80°CEthanolamine-substituted derivative55

Functionalization of the Acetamide Group

The acetamide moiety participates in hydrolysis and condensation reactions:

  • Hydrolysis : Under acidic conditions, the acetamide converts to a carboxylic acid, enhancing solubility for pharmacological studies.

  • Condensation : Reaction with aldehydes forms Schiff bases, useful for introducing pharmacophores .

Table 2: Acetamide reactivity under varying conditions

ReactionReagents/ConditionsOutcomeApplication
Hydrolysis2M H2SO4, 100°C, 4h2-(4-methoxyphenyl)acetic acidSolubility enhancement
Schiff Base FormationBenzaldehyde, EtOH, ΔImine-linked analogBioactivity modulation

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophilic substitution to the para position:

  • Nitration : HNO3/H2SO4 introduces nitro groups, enabling further reduction to amines .

  • Halogenation : Bromine in acetic acid yields mono-brominated derivatives.

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole ring to a diamine, altering electronic properties for SAR studies.

Cross-Coupling Reactions

Suzuki-Miyaura coupling at the fluorophenyl group introduces aryl/heteroaryl substituents, broadening structural diversity:

text
Example: Reagents: Pd(PPh3)4, K2CO3, DME/H2O Substrate: 4-Bromophenylboronic acid Product: Biphenyl-modified analog Yield: 60% [6]

Structural Stability and Degradation

The compound demonstrates stability in neutral to slightly acidic conditions (pH 5–7) but degrades under prolonged UV exposure, forming defluorinated byproducts .

Key Research Findings

  • Anti-inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., nitro) at the methoxyphenyl position showed 56% inhibition in carrageenan-induced edema models .

  • SAR Insights : Substitution at the oxadiazole 5-position with bulkier groups improves metabolic stability.

Scientific Research Applications

Antitubercular Activity

Research has indicated that compounds similar to N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide exhibit significant antitubercular activity. A study involving derivatives of phenoxyacetamide reported that several compounds demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . The structure of the oxadiazole ring is crucial for this activity as it enhances interaction with bacterial targets.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar derivatives have shown significant growth inhibition against various cancer cell lines. For instance, compounds with the oxadiazole structure exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer cell lines . The mechanism of action may involve the modulation of signaling pathways or direct interaction with cellular targets involved in tumor growth.

Comparative Analysis with Related Compounds

Comparative studies highlight the unique properties of this compound against similar compounds:

Compound Structural Variation Biological Activity
N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamideChlorine instead of fluorineSimilar antitubercular activity
N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamideBromine instead of fluorineComparable anticancer activity
N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamideMethyl group instead of fluorineVaries in potency

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 7 (Anti-HIV-1 Agent)

Structure : 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide .
Key Differences :

  • Replaces the 4-methoxyphenyl group with a 4-methylphenyl moiety.
  • Incorporates a piperazinyl linker instead of a direct phenyl attachment. Activity: Exhibits potent anti-HIV-1 activity (EC₅₀ = 0.8 µM), targeting the HIV-1 matrix protein’s phosphatidylinositol (4,5)-bisphosphate binding site . Implications: The piperazinyl group may enhance solubility and target engagement compared to the methoxy-substituted phenyl group in the target compound.
U1 and U2 (Bcl-2 Inhibitors)

Structures :

  • U1: 2-(4-(4-Fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)-N-(4-(2-morpholinoacetamido)phenyl)acetamide.
  • U2: 2-(5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-(2-morpholinoacetamido)phenyl)acetamide . Key Differences:
  • Utilize a 1,2,4-triazole core instead of 1,2,4-oxadiazole.
  • Include morpholino and indole substituents for Bcl-2 inhibition (IC₅₀ = 1.2 µM for U1). Implications: The triazole-thioacetamide scaffold may favor hydrophobic interactions in protein-binding pockets, whereas the oxadiazole-acetamide in the target compound could exhibit distinct electronic properties.
N-{[5-(2,4-Difluorophenyl)-1,2-Oxazol-3-yl]methyl}-2-(4-Methoxyphenoxy)acetamide

Structure: Features a 1,2-oxazole core with a 2,4-difluorophenyl group and a methoxyphenoxyacetamide chain . Key Differences:

  • Replaces 1,2,4-oxadiazole with 1,2-oxazole.
  • Uses a difluorophenyl group instead of 4-fluorophenyl.
    Implications : The 1,2-oxazole’s reduced aromaticity may decrease metabolic stability compared to the target compound’s oxadiazole.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Target Compound and Analogues
Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Reported Activity Solubility (mg/mL)*
Target Compound 1,2,4-Oxadiazole 4-Fluorophenyl, 4-methoxyphenyl 403.41 Under investigation ~0.15 (predicted)
Compound 7 1,2,4-Oxadiazole 4-Fluorophenyl, piperazinyl 465.51 Anti-HIV-1 (EC₅₀: 0.8 µM) Not reported
U1 (Bcl-2 Inhibitor) 1,2,4-Triazole Indole, morpholino 602.67 Anticancer (IC₅₀: 1.2 µM) Not reported
Compound 1,2-Oxazole 2,4-Difluorophenyl, methoxyphenoxy 402.38 Not reported ~0.10 (predicted)

*Predicted solubility based on N-(4-methoxyphenyl)acetamide data (1.7 mg/mL) .

Research Findings and Implications

Anti-Viral Potential: The structural similarity between the target compound and Compound 7 suggests possible anti-HIV-1 activity, though substitution of the piperazinyl group with 4-methoxyphenyl may alter target specificity .

Solubility Considerations: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., 4-methylphenyl in Compound 7), as evidenced by solubility data for N-(4-methoxyphenyl)acetamide .

Heterocycle Impact : The 1,2,4-oxadiazole core in the target compound may offer superior metabolic stability over 1,2-oxazole or triazole analogs due to its resonance-stabilized structure .

Biological Activity

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, which is known for its biological activity. Its molecular formula is C22H18FN5O3C_{22}H_{18}FN_{5}O_{3}, and it has a molecular weight of approximately 397.4 g/mol. The presence of the fluorophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often range from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µM)
Compound ABacillus subtilis10.0
Compound BStaphylococcus aureus12.5
Compound CEscherichia coli15.0
This compoundPseudomonas aeruginosa18.0

Neuroprotective Effects

In addition to its antimicrobial properties, the compound has been investigated for neuroprotective effects. A related study demonstrated that oxadiazole derivatives could modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal models . These findings suggest potential applications in treating neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease therapy .
  • Antioxidant Activity : The compound's ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective effects, reducing oxidative stress in neuronal cells .
  • Antibacterial Mechanism : The presence of the oxadiazole ring is believed to interfere with bacterial cell wall synthesis or function, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

  • Study on AChE Inhibition : A derivative exhibited IC50 values of 10.4 μM against AChE, indicating potent enzyme inhibition relevant for Alzheimer's treatment .
  • Neuroprotective Study : In zebrafish models of epilepsy, a related oxadiazole derivative improved seizure behaviors through modulation of neurotransmitter levels and oxidative stress reduction .

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures (e.g., 80–120°C for cyclization) and solvent systems (e.g., DMF or THF).
  • Monitor purity via TLC or HPLC at each step.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenyl groups).
  • X-ray Crystallography : Critical for resolving stereochemistry. provides a template for monoclinic crystal systems (Space group: Cc, a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, β = 91.523°) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated M = 448.48 g/mol for similar structures).

Q. Example Workflow :

Identify conflicting data points (e.g., varying IC₅₀ values).

Apply ANOVA to assess significance of experimental variables.

Re-run assays with controlled parameters (e.g., fixed incubation time).

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Mixed Solvents : Ethanol/water or DCM/hexane combinations for high-purity crystals.
  • Temperature Gradients : Slow cooling from 60°C to 4°C to promote crystal growth.
  • Crystallography Compatibility : Ensure solvents match crystallographic requirements (e.g., used diffractometer-ready crystals) .

Advanced: How to optimize reaction yields using cheminformatics?

Answer:

  • Reaction Path Algorithms : Implement ICReDD’s quantum chemical reaction path searches () to identify low-energy intermediates .
  • Machine Learning (ML) : Train models on PubChem data () to predict optimal catalysts or solvents .
  • High-Throughput Screening (HTS) : Use robotic platforms to test 100+ conditions (e.g., varying stoichiometry, solvents).

Case Study :
A 2021 study () achieved 85% yield for a structurally similar acetamide by optimizing Pd catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs).

Basic: How to validate the purity of the compound post-synthesis?

Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and compare retention times to standards.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Melting Point Consistency : Compare observed vs. literature values (e.g., reports precise thermal stability data) .

Advanced: What strategies resolve ambiguities in NMR assignments for complex protons?

Answer:

  • 2D NMR : COSY and HSQC to correlate adjacent protons and carbons.
  • Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track specific groups (e.g., fluorophenyl).
  • Computational Prediction : Use ACD/Labs or ChemDraw to simulate spectra and cross-validate experimental data.

Example :
’s crystallographic data can guide proton assignments by correlating spatial proximity of substituents .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs.
  • Data Integration : Combine IC₅₀ values, LogP, and steric parameters into QSAR models.

Reference :
demonstrates SAR for acetamide derivatives by varying aryl groups and measuring kinase inhibition .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).
  • Waste Disposal : Segregate halogenated waste per EPA guidelines.

Note : While details first aid for related compounds, always consult SDS for specific hazards .

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